3-Chloro-4-fluoro-2-methylpyridine
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Overview
Description
3-Chloro-4-fluoro-2-methylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-2-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 2-methylpyridine. For instance, the chlorination of 2-methylpyridine followed by fluorination can yield the desired compound. The reaction conditions typically involve the use of halogenating agents such as chlorine gas and fluorine-containing reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the halogenation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3-Chloro-4-fluoro-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-3-methylpyridine
- 3-Chloro-2-fluoro-4-methylpyridine
- 4-Chloro-3-fluoro-2-methylpyridine
Uniqueness
3-Chloro-4-fluoro-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H5ClFN |
---|---|
Molecular Weight |
145.56 g/mol |
IUPAC Name |
3-chloro-4-fluoro-2-methylpyridine |
InChI |
InChI=1S/C6H5ClFN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 |
InChI Key |
OSDVYXZTPFVOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1Cl)F |
Origin of Product |
United States |
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